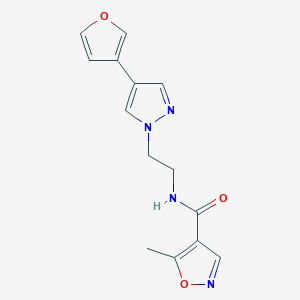

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

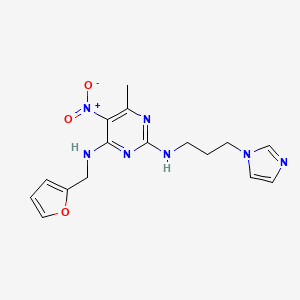

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and an isoxazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The synthesis of furan derivatives has been extensively studied, and there are several methods available, including the Paal-Knorr synthesis and Feist-Benary synthesis . The synthesis of pyrazole and isoxazole rings also has well-established methods .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and isoxazole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Furan, pyrazole, and isoxazole rings are all reactive and can undergo a variety of chemical reactions. Furan can undergo electrophilic substitution, while pyrazole can react with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

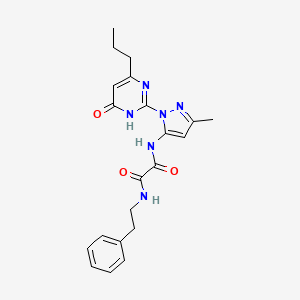

Research has demonstrated various synthesis routes for compounds that share structural similarities with the chemical , emphasizing the importance of furan and pyrazole units in creating polyfunctional enaminonitriles, which are precursors for further chemical transformations. For instance, Strizhenko et al. (2020) showed that 3-amino-4-cyanofurazan condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles, crucial in synthesizing pyrazoles and their annulated derivatives (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020).

Biological Activities

Several studies have explored the biological activities of compounds containing furan and pyrazole rings, with a focus on antimicrobial and anticancer properties. For example, Patel (2020) synthesized transition metal complexes of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and studied their antimicrobial activity, finding compounds showed varying degrees of inhibition against pathogenic bacteria (Patel, 2020). Another study by Zaki, Al-Gendey, and Abdelhamid (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, which exhibited significant cytotoxicity against the MCF-7 cell line, indicating potential anticancer activity (Zaki, Al-Gendey, & Abdelhamid, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-10-13(7-17-21-10)14(19)15-3-4-18-8-12(6-16-18)11-2-5-20-9-11/h2,5-9H,3-4H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRDHXXWHDYXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)

![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)